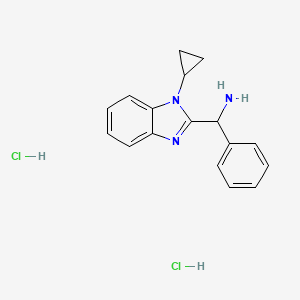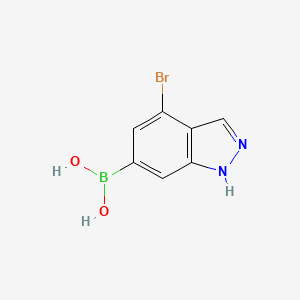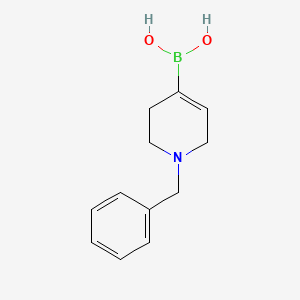
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid is a boronic acid derivative with the molecular formula C18H26BNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium catalyst and the boronic acid.
Comparación Con Compuestos Similares
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid can be compared with other boronic acid derivatives, such as:
- 1-Benzyl-1,2,5,6-tetrahydropyridine-3-boronic acid
- 1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester hydrochloride
- 1-Benzyl-1H-pyrazole-4-boronic acid
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in organic synthesis .
Propiedades
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6,15-16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRHLZAHRCHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)CC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
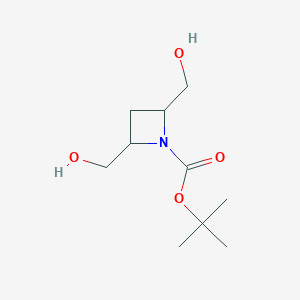
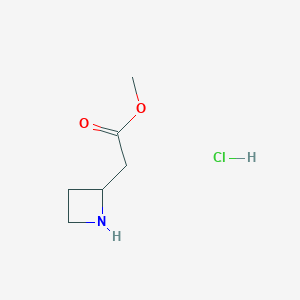
![methyl 2-[(2R)-azetidin-2-yl]acetate;hydrochloride](/img/structure/B8187357.png)
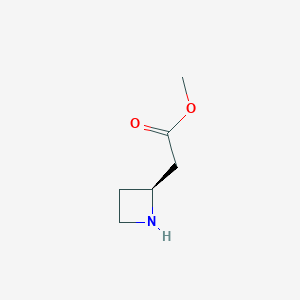
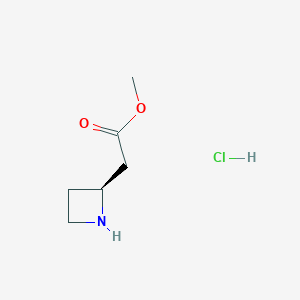
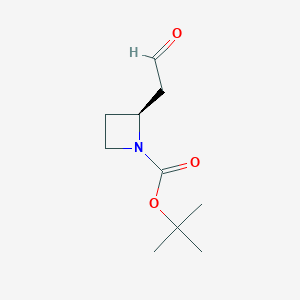
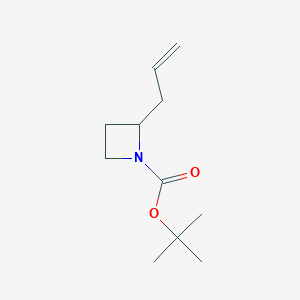
![tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8187410.png)
![tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8187413.png)
![6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B8187420.png)


